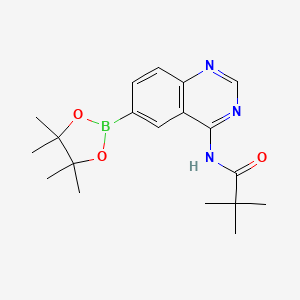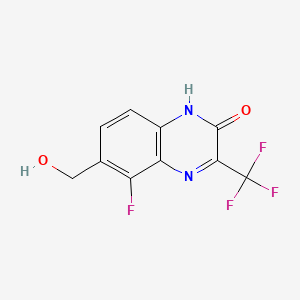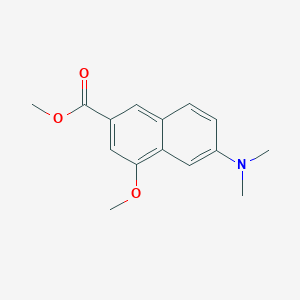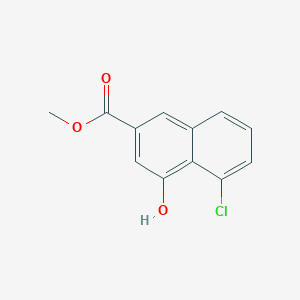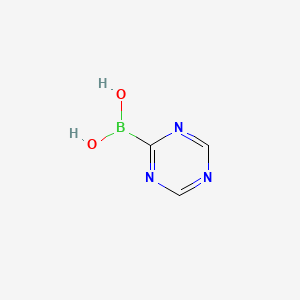
(1,3,5-Triazin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3,5-Triazin-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The this compound is particularly notable for its triazine ring, which is a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,5-Triazin-2-yl)boronic acid typically involves the reaction of triazine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: (1,3,5-Triazin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
(1,3,5-Triazin-2-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1,3,5-Triazin-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is particularly useful in enzyme inhibition, where the compound can bind to active site serines in proteases, thereby blocking their activity . The triazine ring also contributes to the compound’s stability and reactivity, allowing it to interact with various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar in its boronic acid functionality but lacks the triazine ring.
4,6-Diphenyl-1,3,5-triazin-2-ylboronic Acid: Contains additional phenyl groups, which can affect its reactivity and applications.
2,4,6-Trichloro-1,3,5-triazine: A triazine derivative without the boronic acid group, used in different applications such as herbicides.
Uniqueness: (1,3,5-Triazin-2-yl)boronic acid is unique due to the combination of the boronic acid group and the triazine ring. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C3H4BN3O2 |
|---|---|
Molekulargewicht |
124.90 g/mol |
IUPAC-Name |
1,3,5-triazin-2-ylboronic acid |
InChI |
InChI=1S/C3H4BN3O2/c8-4(9)3-6-1-5-2-7-3/h1-2,8-9H |
InChI-Schlüssel |
XPKWANFGUBBTOD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC=NC=N1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


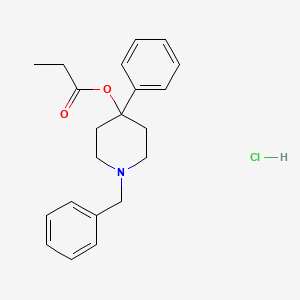


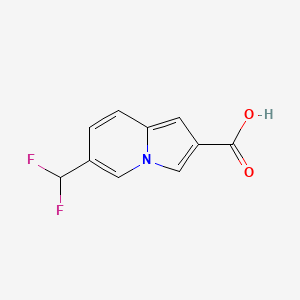
![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)
![Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929962.png)
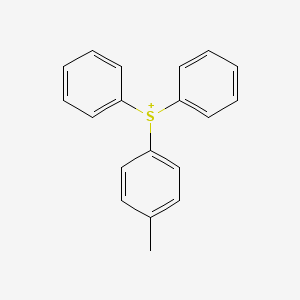
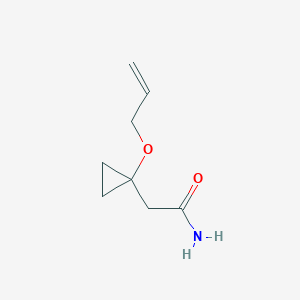
![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)

